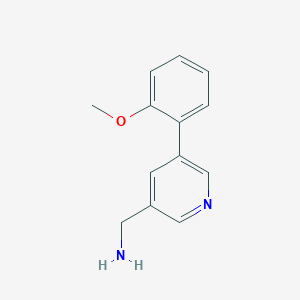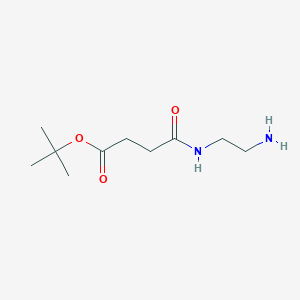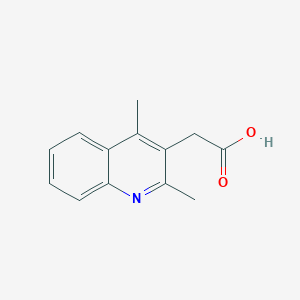
3,4,7,8-Tetrahydroxychroman-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,7,8-Tetrahydroxychroman-2-one is a polyphenolic compound belonging to the chromanone family. This compound is characterized by its four hydroxyl groups attached to the chromanone core, which is a fusion of a benzene ring with a dihydropyranone ring. The presence of multiple hydroxyl groups imparts significant antioxidant properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetrahydroxychroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,4,6-trihydroxyacetophenone with malonic acid in the presence of a strong acid catalyst, such as sulfuric acid, followed by cyclization and oxidation steps. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the isolation and purification processes, such as crystallization and chromatography, are crucial to obtaining high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
3,4,7,8-Tetrahydroxychroman-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3,4,7,8-Tetrahydroxychroman-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with enhanced antioxidant properties, such as polymers and coatings.
作用機序
The mechanism of action of 3,4,7,8-Tetrahydroxychroman-2-one primarily involves its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its protective effects.
類似化合物との比較
Similar Compounds
Chroman-4-one: Lacks the hydroxyl groups present in 3,4,7,8-Tetrahydroxychroman-2-one.
Taxifolin: A flavonoid with a similar chromanone core but different substitution pattern.
Quercetin: Another polyphenolic compound with multiple hydroxyl groups but a different core structure.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups, which imparts distinct antioxidant properties. This makes it particularly valuable in applications where oxidative stress is a concern, such as in medicinal chemistry and material science.
特性
分子式 |
C9H8O6 |
|---|---|
分子量 |
212.16 g/mol |
IUPAC名 |
3,4,7,8-tetrahydroxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H8O6/c10-4-2-1-3-5(11)7(13)9(14)15-8(3)6(4)12/h1-2,5,7,10-13H |
InChIキー |
CZXTYMVGTQHJAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C(C(C(=O)O2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)


![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)
![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)



